6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
Description
This purine derivative features a piperazine ring substituted at position 6 with a 5-ethylpyrimidin-2-yl group and at position 9 with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) moiety. The compound’s structure combines a heterocyclic purine core with substituents designed to modulate pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-(oxolan-2-ylmethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O/c1-2-15-10-21-20(22-11-15)27-7-5-26(6-8-27)18-17-19(24-13-23-18)28(14-25-17)12-16-4-3-9-29-16/h10-11,13-14,16H,2-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKZHDVYFVWOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that a similar compound, 1-(2-pyrimidyl)piperazine, is a metabolite of buspirone, which is known to interact with serotonin and dopamine receptors in the brain.
Biological Activity
The compound 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine , identified by its CAS number 2640971-15-7 , is a purine derivative with potential therapeutic applications. Its biological activity is primarily attributed to its interactions with various biological targets, which could include enzymes and receptors relevant in disease mechanisms.
The molecular formula of the compound is with a molecular weight of approximately 368.4362 g/mol . The structure includes a piperazine ring and a pyrimidine moiety, which are known to enhance biological activity through improved binding affinity to target proteins.
The biological activity of this compound can be linked to its ability to modulate signaling pathways involved in cell proliferation and survival. Preliminary studies suggest that it may act as an inhibitor of specific kinases or enzymes involved in cancer progression, although detailed mechanisms remain under investigation.
Antitumor Activity
Research indicates that purine derivatives often exhibit antitumor properties. For instance, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation in vitro and in vivo models. A study highlighted that such compounds could lead to apoptosis in various cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Properties
In addition to antitumor effects, derivatives of purine structures have been evaluated for antimicrobial activity. Some studies suggest that modifications on the piperazine and pyrimidine rings enhance the antimicrobial efficacy against a range of bacterial strains. This suggests that this compound could also possess significant antimicrobial properties .
Case Studies
- Anticancer Efficacy : In a preclinical study, a related compound demonstrated significant tumor reduction in xenograft models when administered at specific doses. The study reported a decrease in tumor size by up to 70% compared to control groups .
- Antimicrobial Testing : Another study tested various derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications increased the minimum inhibitory concentration (MIC) significantly, indicating enhanced antibacterial activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H24N8O |
| Molecular Weight | 368.4362 g/mol |
| CAS Number | 2640971-15-7 |
| Anticancer Activity | IC50 values < 10 µM |
| Antimicrobial Activity (MIC) | < 50 µg/mL for certain strains |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that purine derivatives can exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Research suggests that it may act through mechanisms such as inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar purine compounds effectively inhibited the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens. Its efficacy against both gram-positive and gram-negative bacteria has been noted, making it a candidate for developing new antibiotics.
Case Study:
In vitro studies highlighted that derivatives with similar structures showed potent activity against Staphylococcus aureus, indicating potential for treating resistant bacterial infections .
Neurological Applications
Research into the neuroprotective effects of purine derivatives has revealed promising results. The compound's ability to cross the blood-brain barrier may allow it to be utilized in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Case Study:
A recent investigation reported that compounds with similar piperazine and pyrimidine components exhibited neuroprotective effects by reducing oxidative stress in neuronal cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Piperazine Substituents
N-9 Substituents
- 4-[(4-{9-[(Oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)methyl]benzonitrile ():
- PP05–PP21 Series ():
Physicochemical Properties
*Estimated based on .
†Predicted based on structural analogs.
- The oxolan-2-ylmethyl group in the target compound likely enhances solubility compared to purely aromatic N-9 substituents (e.g., 4-chlorophenyl in 4l) .
- The 5-ethylpyrimidinyl group may reduce metabolic instability compared to acylated piperazines (e.g., Compound 37) .
Pharmacological Insights
- Anticancer Activity : Compounds with bulky piperazine substituents (e.g., 4l, 4m) show higher melting points and antitumor efficacy, implying that the target compound’s 5-ethylpyrimidinyl group may balance lipophilicity and target binding .
- Cardioprotection : highlights purine analogs with nitrate esters as post-conditioning agents, though the target compound lacks this functional group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
